10-Fold Potency and Lipophilicity Advantage over Morpholine in NAPE-PLD Inhibition
In a SAR study optimizing a pyrimidine-4-carboxamide scaffold, exchanging a morpholine substituent for (S)-3-hydroxypyrrolidine directly resulted in a 10-fold increase in inhibitory activity against the target NAPE-PLD enzyme, while simultaneously reducing compound lipophilicity, leading to the development of the nanomolar-potent tool compound LEI-401 [1].
| Evidence Dimension | Enzyme Inhibitory Potency & Lipophilicity |
|---|---|
| Target Compound Data | 10-fold increase in activity, reduced lipophilicity |
| Comparator Or Baseline | Morpholine |
| Quantified Difference | 10-fold improvement in activity |
| Conditions | NAPE-PLD enzyme assay and lipophilicity measurement in the context of pyrimidine-4-carboxamide SAR |
Why This Matters
This demonstrates the quantifiable superiority of the (S)-3-hydroxypyrrolidine moiety over a common achiral isostere (morpholine) for achieving both higher potency and favorable drug-like properties, a key selection criterion for medicinal chemists.
- [1] Mock, E. D., et al. (2020). Structure–activity relationship studies of pyrimidine-4-carboxamides as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). Nature Chemical Biology, 16, 667–675. View Source
